molecular formula C26H26O4 B12720047 2-(4-(7-Methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethanol CAS No. 123886-62-4

2-(4-(7-Methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethanol

Cat. No.: B12720047
CAS No.: 123886-62-4
M. Wt: 402.5 g/mol
InChI Key: MABKBYVHTXAUDN-UHFFFAOYSA-N
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Description

2-(4-(7-Methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethanol is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(7-Methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethanol typically involves multiple steps. One common method starts with the preparation of the benzopyran core, followed by the introduction of the methoxy and phenyl groups. The final step involves the attachment of the phenoxyethanol moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(7-Methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which 2-(4-(7-Methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. These interactions can result in various biological effects, depending on the context and concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: These compounds share a similar benzopyran core and are known for their diverse biological activities.

    Flavonoids: Another class of compounds with a benzopyran structure, known for their antioxidant properties.

    Chromones: These compounds also contain a benzopyran ring and have been studied for their potential therapeutic effects.

Uniqueness

What sets 2-(4-(7-Methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethanol apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity

Properties

CAS No.

123886-62-4

Molecular Formula

C26H26O4

Molecular Weight

402.5 g/mol

IUPAC Name

2-[4-(7-methoxy-2,2-dimethyl-3-phenylchromen-4-yl)phenoxy]ethanol

InChI

InChI=1S/C26H26O4/c1-26(2)25(19-7-5-4-6-8-19)24(18-9-11-20(12-10-18)29-16-15-27)22-14-13-21(28-3)17-23(22)30-26/h4-14,17,27H,15-16H2,1-3H3

InChI Key

MABKBYVHTXAUDN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCO)C4=CC=CC=C4)C

Origin of Product

United States

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